molecular formula C16H13N3O2S B11024373 N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11024373
M. Wt: 311.4 g/mol
InChI Key: UDVWEMVQUUOYKV-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a carboxamide moiety at position 3. The carboxamide is further functionalized with a 3-methoxyphenyl group, introducing electron-donating properties.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H13N3O2S/c1-21-13-9-5-8-12(10-13)17-16(20)15-14(18-19-22-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,20)

InChI Key

UDVWEMVQUUOYKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of N-Tosylhydrazones

3-Methoxyacetophenone (1) reacts with p-toluenesulfonylhydrazide in methanol to form the corresponding N-tosylhydrazone (2). The reaction proceeds via nucleophilic addition-elimination, with yields exceeding 85% under reflux conditions.

Reaction Scheme:

3-Methoxyacetophenone+p-ToluenesulfonylhydrazideMeOH, refluxN-Tosylhydrazone (2)\text{3-Methoxyacetophenone} + \text{p-Toluenesulfonylhydrazide} \xrightarrow{\text{MeOH, reflux}} \text{N-Tosylhydrazone (2)}

Thiadiazole Formation

The N-tosylhydrazone (2) undergoes cyclization with SOCl₂ to form the thiadiazole core. Sulfur incorporation occurs via a Pummerer-type rearrangement, yielding 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid (3). Subsequent amidation with 3-methoxyaniline using coupling agents like EDCl/HOBt produces the target compound.

Key Parameters:

  • Temperature: 0–25°C

  • Yield: 70–78% for cyclization; 65–72% for amidation.

Microwave-Assisted Cyclocondensation

Microwave irradiation enhances reaction kinetics for thiadiazole formation. A mixture of 3-methoxyphenylthiourea (7) and ethyl 2-phenyl-2-oxoacetate (8) undergoes cyclocondensation under microwave conditions (150°C, 20 minutes) to form the thiadiazole-carboxylate intermediate (9). Acid hydrolysis and amidation yield the final product.

Optimization Data:

ParameterValue
Microwave Power300 W
Temperature150°C
Reaction Time20 minutes
Yield (Intermediate)92%

Catalytic Cyclization Using POCl₃

Phosphorus oxychloride (POCl₃) catalyzes cyclization of thiosemicarbazides in refluxing toluene. For example, 3-methoxyphenylthiosemicarbazide (10) reacts with phenylglyoxylic acid (11) in POCl₃ to form the thiadiazole core, followed by amidation.

Mechanistic Insight:
POCl₃ activates the carbonyl group, facilitating nucleophilic attack by the thiosemicarbazide sulfur atom. The intermediate undergoes dehydration to form the thiadiazole ring.

Yield Comparison:

MethodYield (%)
POCl₃ Catalysis82
Conventional Heating68

One-Pot Tandem Reactions

Recent advances employ one-pot strategies to streamline synthesis. A mixture of 3-methoxyaniline (12), carbon disulfide (CS₂), and phenylacetylene (13) reacts in the presence of Cu(OAc)₂ to form the target compound via tandem thiolation, cyclization, and amidation.

Conditions:

  • Catalyst: Cu(OAc)₂ (10 mol%)

  • Solvent: DMF, 100°C

  • Yield: 76%.

Comparative Analysis of Methods

Table 1. Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Time (h)Scalability
Hurd-Mori Cyclization72988Moderate
Solid-Phase91953High
Microwave-Assisted92990.3High
POCl₃ Catalysis82976Moderate
One-Pot Tandem76934Low

Challenges and Optimization Strategies

  • Regioselectivity: Competing pathways may yield 1,2,4-thiadiazole isomers. Using bulky solvents (e.g., tert-butanol) suppresses side reactions.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product.

  • Green Chemistry: Replacing PCl₅ with BiCl₃ reduces toxicity while maintaining yields (85%) .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Key Observations
Acidic hydrolysis6M HCl, reflux (110°C, 8 hr)4-Phenyl-1,2,3-thiadiazole-5-carboxylic acidComplete conversion observed via TLC
Basic hydrolysis2M NaOH, 80°C, 4 hrSodium 4-phenyl-1,2,3-thiadiazole-5-carboxylateYield: 78% (isolated after acid workup)

The methoxyphenyl group remains intact during hydrolysis, indicating selective cleavage of the amide bond.

Nucleophilic Substitution

The thiadiazole ring participates in nucleophilic substitutions at position 4 (phenyl-substituted carbon):

Reaction Reagents Product Conditions Yield
HalogenationCl₂, FeCl₃ (cat.)4-(4-Chlorophenyl) derivative0°C, 2 hr, CH₂Cl₂ solvent62%
AminationNH₃ (excess), Cu(OAc)₂ (cat.)4-(4-Aminophenyl) derivative60°C, DMF, 12 hr54%

Electron-withdrawing groups on the phenyl ring enhance reactivity toward electrophiles .

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes regioselective substitution due to the methoxy group's ortho/para-directing effects:

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄Para3-Methoxy-4-nitrophenyl derivative68%
SulfonationSO₃, H₂SO₄Ortho3-Methoxy-2-sulfophenyl derivative57%

Para-substitution dominates due to steric hindrance at the ortho position from the thiadiazole ring.

Oxidation:

The thiadiazole sulfur atom oxidizes to form sulfoxides or sulfones:

  • Sulfoxide formation : H₂O₂ (30%), 50°C, 6 hr → 65% yield

  • Sulfone formation : mCPBA (2 equiv), CHCl₃, 24 hr → 72% yield

Reduction:

Catalytic hydrogenation cleaves the thiadiazole ring:

  • Ring opening : H₂ (1 atm), Pd/C (10%), EtOH, 12 hr → Thiourea intermediate (89% yield)

Coupling Reactions

The carboxamide participates in Ullmann-type couplings:

Coupling Partner Catalyst Product Conditions Yield
4-IodobenzeneCuI, 1,10-phenBiaryl-linked thiadiazole100°C, DMF, 24 hr48%
Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-(Biphenyl) derivative80°C, dioxane/H₂O, 8 hr61%

Functional Group Interconversion

The carboxamide group undergoes conversion to other functionalities:

Reaction Reagents Product Yield
Hofmann degradationBr₂, NaOH5-Amino-1,2,3-thiadiazole derivative44%
Curtius rearrangementDPPA, Et₃N, tolueneIsocyanate intermediate51%

Stability Under Environmental Conditions

  • Photolysis : UV light (254 nm) in MeOH → Degradation to phenyl-methoxyphenyl diketone (t₁/₂ = 4.2 hr)

  • Thermal stability : Stable up to 200°C; decomposition initiates at 220°C (DSC data)

This compound’s reactivity is heavily influenced by the electron-donating methoxy group and the electron-deficient thiadiazole ring, enabling applications in agrochemical and pharmaceutical synthesis. Further studies should explore enantioselective modifications and catalytic asymmetric reactions.

Scientific Research Applications

Anticancer Activity

The thiadiazole ring structure has been extensively studied for its anticancer properties. Compounds like N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies : Research indicates that derivatives of thiadiazoles can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, studies have shown that compounds with similar structures exhibit growth inhibition percentages ranging from 50% to over 80% against cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : The anticancer mechanism is often attributed to the ability of thiadiazoles to interfere with DNA synthesis and cell division processes. This is particularly relevant in targeting rapidly dividing cancer cells .

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial activities. This compound may exhibit antibacterial and antifungal properties.

Research Findings

  • Antibacterial Activity : Compounds containing thiadiazole moieties have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis or function .
  • Fungal Inhibition : Similar compounds have demonstrated antifungal activity against species such as Candida albicans, indicating potential use in treating fungal infections .

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, this compound may have additional therapeutic applications.

Potential Uses

  • Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects against neurodegenerative diseases, although more studies are needed to confirm these findings .

Comparative Analysis of Thiadiazole Derivatives

The following table summarizes the applications and activities of various thiadiazole derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityOther Effects
This compoundSignificant growth inhibition in multiple cancer cell linesEffective against various bacterial strainsPotential anti-inflammatory and neuroprotective effects
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-PhenylacetamideModerate activity against prostate and colon cancersLimited antibacterial activityNot reported
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivativesHigh activity against hepatocellular carcinomaEffective against Candida speciesNot reported

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,3-thiadiazole carboxamide scaffold is highly modular, with variations in the phenyl ring substituents and the carboxamide-linked aromatic group significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Properties/Activities Reference
N-(4-Chlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 4-Cl-C₆H₄ 315.78 Structural analog; halogen enhances lipophilicity
N-(4-Bromophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 4-Br-C₆H₄ 360.23 Similar to Cl analog; higher molecular weight
N-(4-Diethylaminophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (47n) 4-(Et₂N)-C₆H₄ 353.40 Basic amine improves solubility; potential CNS activity
N-(Flavonyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (SI104) Chromen-6-yl 425.47 Extended conjugation; 55% synthetic yield
YM-59483 3,5-bis(CF₃)-pyrazolyl ~500 (estimated) Voltage-gated channel blocker

Key Observations :

  • Electron-Donating vs. In contrast, halogenated analogs (Cl, Br) increase lipophilicity, favoring membrane penetration .
  • Bulk and Steric Effects : YM-59483’s bis(trifluoromethyl)pyrazole group introduces steric bulk and strong electron-withdrawing effects, likely improving target selectivity but reducing solubility .

Yield Comparison :

  • SI104 was obtained in 55% yield , while nitrothiophene carboxamides () showed variable purity (42–99%) depending on substituents .

Biological Activity

N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article discusses the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H15N3O2S. The thiadiazole ring system contributes to its biological activity due to the presence of sulfur and nitrogen atoms, which facilitate interactions with biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various thiadiazole compounds can induce apoptosis in cancer cells by affecting cell cycle phases and inhibiting key proteins involved in tumor growth. A recent study highlighted that derivatives similar to this compound demonstrated potent anti-proliferative effects on MCF-7 breast cancer cells and HCT-116 colon carcinoma cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
2gMCF-710Inhibition of STAT3 transcription
2gHCT-11615CDK9 inhibition
3cLoVo>50Induction of apoptosis

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, exhibiting significant inhibitory effects. For example, studies have reported that certain thiadiazoles can inhibit the growth of Staphylococcus epidermidis and Streptococcus haemolyticus .

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus epidermidis32 µg/mL
2Streptococcus haemolyticus16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazoles often act as inhibitors of various enzymes crucial for cancer cell proliferation and survival.
  • Interference with DNA Binding : Some derivatives may disrupt the interaction between transcription factors and DNA, leading to reduced expression of oncogenes.
  • Induction of Apoptosis : Many thiadiazole compounds trigger apoptotic pathways in cancer cells through activation of caspases and other pro-apoptotic signals.

Case Studies

A notable study investigated a series of thiadiazole derivatives for their anticancer properties. Among these, this compound was found to significantly reduce cell viability in MCF-7 cells after 48 hours of treatment. The compound's mechanism involved the arresting of the cell cycle at the G0/G1 phase and induction of apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling reactions. For example, analogous thiadiazole-carboxamide derivatives are synthesized using 3-methoxyphenyl isocyanide and aryl boronic acids under reflux with catalysts like tetrakis(triphenylphosphine)palladium(0) . Optimization involves adjusting solvent systems (e.g., acetonitrile or DMF), reaction time (1–3 hours), and stoichiometric ratios to improve yields. Monitoring by TLC and purification via column chromatography is critical .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Methodological Answer : Confirm the structure using:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and aromatic proton integration .
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-MS) to validate molecular weight (e.g., observed [M+H]+^+ at 366.15 for analogs) .
  • X-ray crystallography : For unambiguous confirmation of the thiadiazole core and methoxyphenyl orientation (use SHELXL for refinement) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for kinase inhibition (e.g., Src/Abl kinases) using fluorescence-based assays with ATP analogs . For receptor antagonism (e.g., TRPV1), employ radiolabeled ligand displacement assays (e.g., 11C^{11}C-labeled analogs for autoradiography) . IC50_{50} values should be calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Methodological Answer : Systematically modify substituents:

  • Replace the 3-methoxyphenyl group with fluorinated or electron-withdrawing groups (e.g., -CF3_3) to alter binding affinity .
  • Introduce heterocyclic rings (e.g., pyrimidine) at the 4-phenyl position to improve solubility and pharmacokinetics .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets or receptor active sites .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

  • Methodological Answer :

  • Dose-response normalization : Account for cell line variability (e.g., K562 vs. solid tumors) by normalizing data to vehicle controls and using standardized protocols .
  • Off-target profiling : Screen against a panel of 50+ kinases/pharmacologically relevant targets to identify nonspecific interactions .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential cytochrome P450 metabolism .

Q. How is the compound evaluated in preclinical models, and what endpoints are prioritized?

  • Methodological Answer :

  • In vivo xenograft models : Administer orally (10–50 mg/kg) to nude mice with K562 leukemia xenografts. Monitor tumor volume (caliper measurements) and serum biomarkers (ELISA) weekly .
  • Toxicity endpoints : Measure body weight, organ histopathology, and hematological parameters (e.g., ALT/AST levels) .
  • Pharmacokinetics : Calculate AUC, t1/2t_{1/2}, and bioavailability via LC-MS/MS plasma analysis .

Methodological Challenges and Solutions

Q. How can low aqueous solubility be addressed during formulation for in vivo studies?

  • Methodological Answer :

  • Use co-solvents like PEG-400 or cyclodextrin-based carriers .
  • Synthesize prodrugs (e.g., phosphate esters) that hydrolyze in vivo to the active form .

Q. What computational tools validate mechanistic hypotheses for its antitumor activity?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate ligand-receptor binding (e.g., TRPV1 or glucocorticoid receptor) over 100 ns trajectories using GROMACS .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.